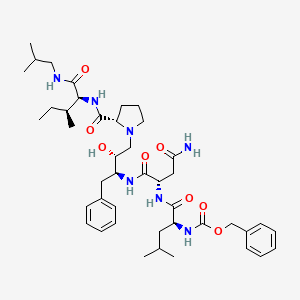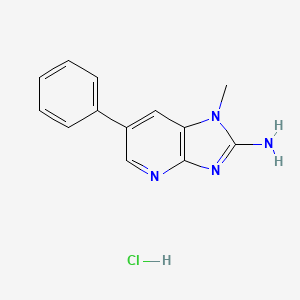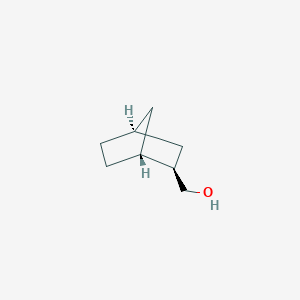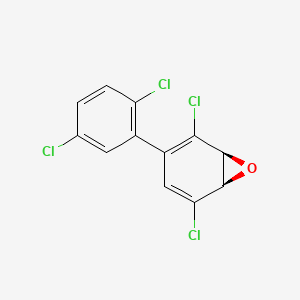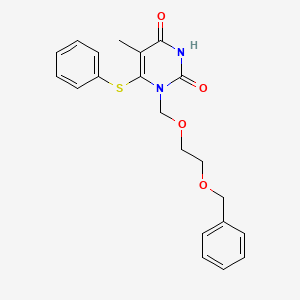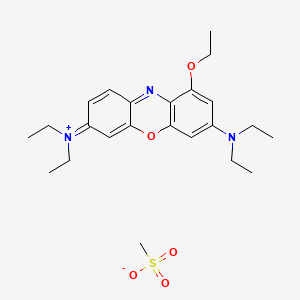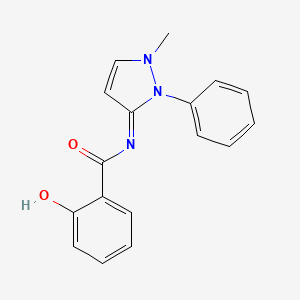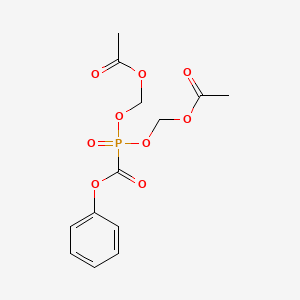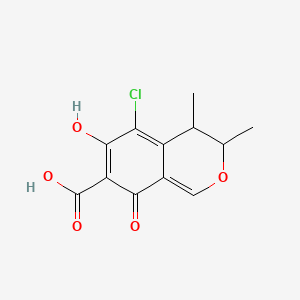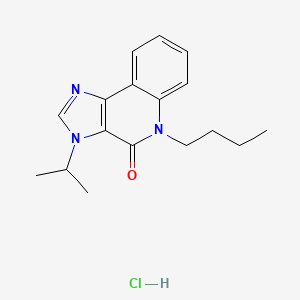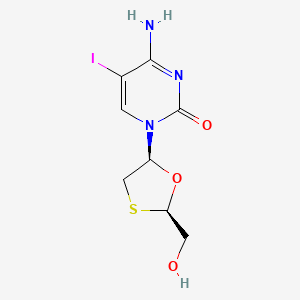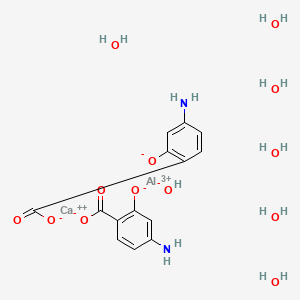
Aluminoparaaminosalicylate calcium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminoparaaminosalicylate calcium hydrate is a small molecule drug developed by Mitsubishi Tanabe Pharma Corporation. It is primarily used as an antibacterial agent, specifically targeting tuberculosis and other respiratory infections . The compound is a derivative of para-aminosalicylic acid and functions as a folate biosynthesis inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminoparaaminosalicylate calcium hydrate involves the reaction of para-aminosalicylic acid with aluminum and calcium salts under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aluminoparaaminosalicylate calcium hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Aluminoparaaminosalicylate calcium hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aluminoparaaminosalicylate calcium hydrate involves the inhibition of folate biosynthesis in bacteria. The compound targets the enzyme dihydropteroate synthase, which is essential for the production of folate. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis and cell division, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Para-aminosalicylic acid: The parent compound of aluminoparaaminosalicylate calcium hydrate, also used as an antibacterial agent.
Sodium para-aminosalicylate: Another derivative of para-aminosalicylic acid with similar antibacterial properties.
Uniqueness
This compound is unique due to its enhanced stability and solubility compared to other para-aminosalicylic acid derivatives. This makes it more effective in clinical applications and easier to formulate into pharmaceutical products .
Properties
CAS No. |
60491-70-5 |
|---|---|
Molecular Formula |
C14H23AlCaN2O13 |
Molecular Weight |
494.40 g/mol |
IUPAC Name |
aluminum;calcium;4-amino-2-oxidobenzoate;hydroxide;hexahydrate |
InChI |
InChI=1S/2C7H7NO3.Al.Ca.7H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;;;;;;;/h2*1-3,9H,8H2,(H,10,11);;;7*1H2/q;;+3;+2;;;;;;;/p-5 |
InChI Key |
QUPHRGMYLPQZLO-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)[O-].C1=CC(=C(C=C1N)[O-])C(=O)[O-].O.O.O.O.O.O.[OH-].[Al+3].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


